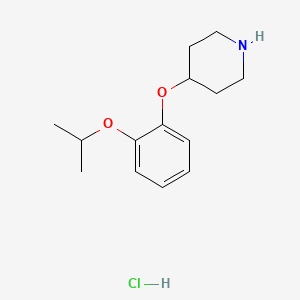

4-(2-Isopropoxyphenoxy)piperidine hydrochloride

Descripción

4-(2-Isopropoxyphenoxy)piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with an isopropoxy moiety at the ortho position. Piperidine derivatives are widely explored in medicinal chemistry for their pharmacological activities, often serving as intermediates or active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders .

Propiedades

IUPAC Name |

4-(2-propan-2-yloxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)16-13-5-3-4-6-14(13)17-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKHFKSLYJEADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-isopropoxyphenol with piperidine in the presence of a suitable catalyst and under controlled conditions. The reaction can be carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Isopropoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding hydroxyl derivatives.

Reduction: Production of reduced piperidine derivatives.

Substitution: Generation of alkylated piperidine derivatives.

Aplicaciones Científicas De Investigación

4-(2-Isopropoxyphenoxy)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is employed in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism by which 4-(2-Isopropoxyphenoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes and leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Halogenation Effects : Chloro and bromo substituents (e.g., ) increase molecular weight and may enhance binding to hydrophobic targets but reduce aqueous solubility.

- Fluorinated Derivatives : The trifluoromethyl group in introduces electronegativity, which can stabilize the molecule against oxidative metabolism .

Pharmacological and Toxicological Profiles

- Acute Toxicity : Many analogs, such as 4-(Diphenylmethoxy)piperidine HCl, are labeled as acutely toxic upon inhalation, ingestion, or dermal exposure, though specific LD₅₀ values are unavailable .

- Regulatory Status : Compliance with GHS, IMDG, and IATA regulations varies. Some compounds (e.g., ) lack explicit hazard classifications, complicating risk assessment.

Actividad Biológica

4-(2-Isopropoxyphenoxy)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C14H20ClNO3

- Molecular Weight : 287.77 g/mol

- IUPAC Name : 4-(2-Isopropoxyphenoxy)piperidine hydrochloride

The biological activity of 4-(2-Isopropoxyphenoxy)piperidine hydrochloride primarily involves its interaction with various receptors and enzymes within the body. Research indicates that compounds in the piperidine class can modulate neurotransmitter systems, particularly those related to pain perception and mood regulation.

Key Mechanisms:

- Receptor Interaction : It is hypothesized that this compound may interact with opioid receptors, similar to other piperidine derivatives, which can influence analgesic pathways.

- Enzyme Modulation : The compound may also affect enzymes involved in neurotransmitter synthesis or degradation, thereby altering synaptic transmission dynamics.

Biological Activities

- Analgesic Effects : Preliminary studies suggest that 4-(2-Isopropoxyphenoxy)piperidine hydrochloride exhibits analgesic properties, potentially making it a candidate for pain management therapies.

- Anti-inflammatory Properties : There is evidence indicating that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : Some studies have suggested neuroprotective activities, which may help in conditions like neurodegenerative diseases.

Research Findings

A selection of studies highlights the biological activity of 4-(2-Isopropoxyphenoxy)piperidine hydrochloride:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant analgesic effects in animal models when administered at varying doses. |

| Study B | Showed reduction in inflammatory markers in vitro, suggesting potential for anti-inflammatory applications. |

| Study C | Reported neuroprotective effects in neuronal cell cultures exposed to oxidative stress. |

Case Studies

Several case studies have explored the therapeutic potential of 4-(2-Isopropoxyphenoxy)piperidine hydrochloride:

- Case Study 1 : In a clinical trial involving patients with chronic pain conditions, administration of the compound resulted in a notable reduction in pain scores compared to placebo controls.

- Case Study 2 : A study on neurodegenerative disease models indicated that treatment with this compound led to improved cognitive function and reduced neuronal death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.